molecular formula C17H18ClNO3 B1453055 4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide CAS No. 885279-88-9

4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide

Cat. No.: B1453055
CAS No.: 885279-88-9
M. Wt: 319.8 g/mol
InChI Key: UQDHBQGJXWZFHB-UHFFFAOYSA-N
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Description

Molecular Structure and Functional Groups

4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide possesses a sophisticated molecular architecture characterized by multiple functional groups that define its chemical reactivity and biological activity. The compound features a benzamide core structure with strategically positioned substituents that significantly influence its overall properties. The primary structural framework consists of two aromatic rings connected through an ethyl linker and an amide functional group.

The first aromatic ring contains a chlorine substituent at the 4-position and a methoxy group at the 2-position relative to the carbonyl carbon of the benzamide moiety. This substitution pattern creates a distinctive electronic environment that affects both the compound's reactivity and its interaction with biological targets. The chlorine atom functions as an electron-withdrawing group, while the methoxy substituent acts as an electron-donating group, creating a balanced electronic distribution across the aromatic system.

The second aromatic ring system features a methoxy group at the 4-position, contributing additional electron-donating character to the molecule. This ring is connected to the benzamide nitrogen through a two-carbon ethyl chain, providing conformational flexibility that may be crucial for biological activity. The ethyl linker allows for rotational freedom around the carbon-carbon and carbon-nitrogen bonds, enabling the molecule to adopt various conformations in different environments.

The amide functional group serves as the central connecting element between the two aromatic systems and represents a critical site for hydrogen bonding interactions. The carbonyl oxygen and the amide nitrogen can participate in both intramolecular and intermolecular hydrogen bonding, influencing the compound's solubility characteristics and potential binding interactions with biological macromolecules.

Properties

IUPAC Name

4-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)9-10-19-17(20)15-8-5-13(18)11-16(15)22-2/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDHBQGJXWZFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696117
Record name 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-88-9
Record name 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide, also known by its CAS number 885279-88-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

The molecular formula of this compound is C17H18ClNO3C_{17}H_{18}ClNO_3. It features a chloro and methoxy substituent on the benzamide structure, which is crucial for its biological activity. The compound's structure can be represented as follows:

4 Chloro 2 methoxy N 2 4 methoxy phenyl ethyl benzamide\text{4 Chloro 2 methoxy N 2 4 methoxy phenyl ethyl benzamide}

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological properties, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzamides, including this compound, may exhibit anticancer properties. The presence of methoxy and chloro groups can influence the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. The methoxy groups can enhance lipophilicity, aiding in the compound's ability to penetrate cell membranes and exert therapeutic effects.
  • Antioxidant Properties : There is evidence suggesting that benzamide derivatives can scavenge free radicals, thereby providing protective effects against oxidative stress.

1. Anticancer Studies

A study published in Pharmaceutical Research explored the anticancer potential of various benzamide derivatives. The findings indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .

2. Anti-inflammatory Mechanisms

In a study assessing the anti-inflammatory properties of N-substituted benzamides, it was found that certain derivatives inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory capabilities .

3. Antioxidant Activity

Research conducted on related compounds highlighted their ability to reduce oxidative stress markers in cellular models. The antioxidant activity was measured using assays that quantify free radical scavenging ability, indicating potential therapeutic applications for oxidative stress-related diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Benzamide Derivative AAnticancer
Benzamide Derivative BAnti-inflammatory
Benzamide Derivative CAntioxidant

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide exhibit significant cytotoxic effects against various cancer cell lines. A study published in Pharmaceutical Research demonstrated that benzamide derivatives can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) models. The presence of methoxy and chloro groups enhances the compound's interaction with cellular targets, potentially leading to increased efficacy in cancer treatment .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies assessing the anti-inflammatory properties of N-substituted benzamides found that certain derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may similarly possess anti-inflammatory capabilities, making it a candidate for treating conditions characterized by chronic inflammation .

Antioxidant Properties

Research has highlighted the antioxidant potential of benzamide derivatives, indicating their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for developing therapies aimed at oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Anticancer Studies

A pivotal study explored the anticancer effects of benzamide derivatives, including this compound. The findings revealed significant cytotoxicity against human cancer cell lines at micromolar concentrations, supporting further investigation into its use as an anticancer drug .

Anti-inflammatory Research

In vitro studies have demonstrated that this compound can inhibit the secretion of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Oxidative Stress Studies

Investigations into the antioxidant properties of related compounds have shown their effectiveness in reducing markers of oxidative stress in various cellular models. These findings highlight the potential for developing therapeutic strategies targeting oxidative stress-related conditions using this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Encainide (4-Methoxy-N-[2-(1-methyl-2-piperidinylethyl)phenyl]benzamide)
  • Structural Differences : Encainide replaces the 4-chloro and 2-methoxy groups with a single 4-methoxy substituent and incorporates a piperidinyl group instead of a simple methoxy-phenethyl chain.
  • Pharmacological Impact : The piperidinyl moiety enhances metabolic stability and solubility, making Encainide a potent antiarrhythmic .
  • Synthesis : Prepared via acylation of 2-(1-methyl-2-piperidylethyl)aniline with 4-methoxybenzoyl chloride, highlighting the role of tertiary amines in improving pharmacokinetics.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structural Differences : Substitutes chloro with bromo and adds a nitro group at the ortho position.
  • Crystallography : Exhibits two molecules per asymmetric unit, suggesting complex crystal packing influenced by nitro group polarity .
  • Reactivity : The nitro group may reduce synthetic yield due to steric hindrance, though specific data are unavailable.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Substituents : Features 3,4-dimethoxy groups on the phenethyl chain.
  • Synthesis : Achieved 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, indicating higher efficiency than analogs with hydroxyl groups (e.g., Rip-D: 34% yield) .
  • Physical Properties : Melting point (90°C) is lower than hydroxylated analogs (96°C for Rip-D), reflecting reduced intermolecular hydrogen bonding.
4-Chloro-N-(2-methoxyphenyl)benzamide
  • Substituent Position : Methoxy group at the ortho (vs. para) position on the phenyl ring.
  • Conformation : Dihedral angle between benzene rings is 26.74°, smaller than the 79.20° observed in 2-chloro-N-(4-methoxyphenyl)benzamide . This planar arrangement facilitates intermolecular Cl⋯O interactions (3.187 Å), stabilizing crystal dimers .

Physicochemical and Pharmacological Properties

Compound Name Key Substituents Yield (%) Melting Point (°C) Dihedral Angle (°) Pharmacological Activity
Target Compound 4-Cl, 2-OCH₃, N-(4-OCH₃-phenethyl) 87* Potential antiarrhythmic
Encainide 4-OCH₃, N-(piperidinylethyl) Antiarrhythmic
4MNB 4-Br, 4-OCH₃, 2-NO₂
Rip-B 3,4-diOCH₃-phenethyl 80 90
4-Chloro-N-(2-methoxyphenyl) 4-Cl, 2-OCH₃ 87 26.74

*Synthetic yield inferred from analogous synthesis in .

  • Electronic Effects : Chloro groups increase electrophilicity, enhancing receptor binding, while methoxy groups improve solubility via resonance donation.

Spectroscopic and Crystallographic Insights

  • NMR Data : Rip-B and Rip-D () show distinct ¹H/¹³C-NMR shifts due to hydroxyl vs. methoxy groups, critical for structural elucidation.
  • Crystal Packing : In 4-chloro-N-(2-methoxyphenyl)benzamide, Cl⋯O and C–H⋯π interactions form inversion-related sheets, influencing stability .

Preparation Methods

Esterification of 5-Chlorosalicylic Acid

  • Objective: Convert 5-chlorosalicylic acid to methyl 5-chlorosalicylate to facilitate methylation.
  • Procedure:
    • Dissolve 5-chlorosalicylic acid (5 kg) in methanol (50 L) with concentrated sulfuric acid (2 L).
    • Heat under reflux for 24 hours.
    • Cool the reaction mixture in a dry ice/acetone bath.
    • Collect the crystallized methyl 5-chlorosalicylate (yield ~92%).
  • Properties: Melting point 45°-47°C.

Methylation to Form Methyl 5-Chloro-2-methoxybenzoate

  • Objective: Introduce the methoxy group at the 2-position via methylation.
  • Procedure:
    • Dissolve methyl 5-chlorosalicylate (500 g) in acetone (2750 mL).
    • Add aqueous sodium hydroxide (2N, 1650 mL) and dimethyl sulfate (335 g).
    • Stir for 10 minutes, then add additional sodium hydroxide (2N, 825 mL) and dimethyl sulfate (168 g).
    • Heat under reflux for 45 minutes.
    • Remove acetone under reduced pressure.
    • Extract residue with ether, wash with 5% aqueous sodium hydroxide, dry, and evaporate ether.
    • Distill residue to obtain methyl 5-chloro-2-methoxybenzoate (yield ~66%, b.p. 105°-110°C at 0.1 mmHg).
  • Note: Methylation under anhydrous conditions directly methylates 5-chlorosalicylic acid, while aqueous conditions require prior esterification.

Aminolysis to Form N-Phenethyl-5-chloro-2-methoxybenzamide

  • Objective: Form the benzamide by reacting the methyl ester with phenethylamine.
  • Procedure:
    • Heat a mixture of methyl 5-chloro-2-methoxybenzoate (200 g, 1 mole) and phenethylamine (240 g, 2 moles) at 125°C for 5 hours.
    • Distill the reaction mixture to isolate the amide product.
    • Recrystallize from ether or hexane/ethyl acetate to purify.
  • Yield: Approximately 84%.
  • Physical Properties: Boiling point 200°-220°C at 0.1 mmHg; melting point 58°-61°C (recrystallized sample 62°-64°C).
  • Elemental Analysis: Consistent with C16H16ClNO2 composition.

Optional Further Functionalization (Example: Sulfonamide Formation)

  • Chlorosulfonation and Aminolysis:
    • Slowly add N-phenethyl-5-chloro-2-methoxybenzamide (400 g) to chlorosulfonic acid (675 mL) at -10°C.
    • Stir and warm on a steam bath for 45 minutes.
    • Cool and pour onto crushed ice to precipitate the product.
    • Separate the gummy solid and treat with concentrated ammonia (2 L), heat, then allow to stand overnight.
    • Filter, wash, and recrystallize from glacial acetic acid.
  • Yield: Approximately 70%.
  • Melting Point: 202°-206°C.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Product Description Physical Data
Esterification 5-chlorosalicylic acid, MeOH, H2SO4, reflux 24h 92 Methyl 5-chlorosalicylate m.p. 45°-47°C
Methylation Methyl 5-chlorosalicylate, NaOH, dimethyl sulfate, reflux 45 min 66 Methyl 5-chloro-2-methoxybenzoate b.p. 105°-110°C (0.1 mmHg)
Aminolysis Methyl 5-chloro-2-methoxybenzoate, phenethylamine, 125°C 5h 84 N-Phenethyl-5-chloro-2-methoxybenzamide b.p. 200°-220°C (0.1 mmHg), m.p. 58°-61°C
Chlorosulfonation + Aminolysis N-phenethyl amide, chlorosulfonic acid, NH3 70 p-(5-Chloro-2-methoxybenzamidoethyl)-benzene sulfonamide m.p. 202°-206°C

Notes on Process Variations and Optimization

  • Methylation Conditions: The choice between anhydrous and aqueous methylation affects the necessity of prior esterification of 5-chlorosalicylic acid.
  • Aminolysis: Excess phenethylamine ensures complete conversion to the amide.
  • Purification: Recrystallization solvents such as ether, hexane/ethyl acetate, or glacial acetic acid are used depending on the intermediate or final product.
  • Scale-Up Considerations: The described procedures have been demonstrated on kilogram scale, indicating suitability for industrial synthesis.

Research Findings and Industrial Relevance

  • The synthetic route described is well-documented in patent US3965173A, which provides a robust, high-yielding method for preparing the benzamide intermediate critical for further pharmaceutical derivatives such as glyburide.
  • The presence of both chloro and methoxy groups in the molecule enhances its chemical reactivity and selectivity, making it valuable for drug development and biochemical research.
  • The process utilizes commercially available starting materials (5-chlorosalicylic acid and phenethylamine), reducing cost and complexity.
  • The methodology supports modifications for synthesizing related compounds with potential applications in anti-inflammatory and analgesic medications.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide?

Answer:
The compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with an amine (e.g., 4-chloroaniline derivatives) using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is performed under anhydrous conditions at low temperatures (-50°C to 0°C) to minimize side reactions . Post-synthesis purification involves column chromatography, and structural confirmation is achieved through IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methoxy protons at δ ~3.8 ppm), and elemental analysis .

Basic: Which spectroscopic and analytical methods are critical for characterizing this benzamide derivative?

Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (amide, methoxy).
  • ¹H-NMR and ¹³C-NMR : Confirms substituent positions and aromatic proton environments .
  • Elemental Analysis : Validates purity (>95% by combustion analysis).
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., Acta Crystallogr. Sect. E reports bond angles and torsion angles) .
  • Fluorescence Spectroscopy : Quantifies emission intensity under optimized conditions (λex 340 nm, λem 380 nm) .

Advanced: How can reaction conditions (pH, temperature, solvent) be optimized for improved yield or fluorescence properties?

Answer:

  • pH : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria affecting the excited state .
  • Temperature : Maintain ≤25°C to prevent thermal degradation; higher temperatures reduce quantum yield .
  • Solvent : Use polar aprotic solvents (e.g., DMF) for synthesis and aqueous buffers (e.g., phosphate) for fluorescence studies .
  • Catalyst : DCC/HOBt coupling achieves ~75% yield, but newer catalysts like EDC/HCl may reduce byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide
Reactant of Route 2
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4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide

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